molecular formula C13H18N4O3 B14770616 3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one

3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one

Cat. No.: B14770616
M. Wt: 278.31 g/mol
InChI Key: CLRYVSDJQZFSRU-UHFFFAOYSA-N
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Description

3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one is a derivative of purine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a purine ring substituted with a 5-oxohexyloxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one typically involves the reaction of a purine derivative with a 5-oxohexyloxy group. One common method involves the use of sodium peroxydisulfate (SPDS) assisted by UV irradiation. This method has been shown to be effective in producing the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced oxidation processes (AOP) and other industrial-scale chemical reactions can help in the efficient production of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Sodium peroxydisulfate (SPDS) and UV irradiation are commonly used for oxidation reactions.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with SPDS and UV irradiation can produce various oxidation products, including the desired 3,7-dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one .

Scientific Research Applications

3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Pentoxifylline: A pharmaceutical compound used to improve blood flow.

Uniqueness

3,7-Dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6h-purine-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has a 5-oxohexyloxy group, which may contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

3,7-dimethyl-2-(5-oxohexoxy)purin-6-one

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-13-15-12(19)10-11(17(13)3)14-8-16(10)2/h8H,4-7H2,1-3H3

InChI Key

CLRYVSDJQZFSRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCOC1=NC(=O)C2=C(N1C)N=CN2C

Origin of Product

United States

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